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Methyl furan-2-carbimidate

Cat. No.: B1625637
CAS No.: 51282-48-5
M. Wt: 125.13 g/mol
InChI Key: LXAAUEZVEFPTPX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Furan (B31954) Derivatives

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Among the diverse array of heterocyclic compounds, furan stands out as a fundamental five-membered aromatic ring containing a single oxygen atom.

Furan and its derivatives are not only prevalent in numerous natural products but also serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The reactivity of the furan ring and the ability to functionalize it at various positions have led to a rich and diverse field of furan chemistry. nih.govresearchgate.net Furan derivatives can undergo a variety of reactions, including electrophilic substitution and cycloaddition, making them versatile synthons. researchgate.net

Within this context, furan-2-carbimidates represent a specific class of furan derivatives where an imidate functional group is attached to the second position of the furan ring. Methyl furan-2-carbimidate, the focus of this article, is a prime example. This compound merges the chemistry of the furan nucleus with the distinct reactivity of the imidate group, creating a molecule with significant potential in synthetic organic chemistry.

Academic Significance of Imidate Functional Groups in Organic Synthesis

Imidates, also known as imino ethers, are a class of organic compounds with the general structure R-C(=NR')OR''. rroij.comwikipedia.org They can be viewed as the esters of imidic acids (R-C(=NR')OH). The imidate functional group is of considerable academic and industrial interest due to its versatile reactivity. imist.maresearchgate.net

Historically, the synthesis of imidates is often associated with the Pinner reaction, first described by Adolf Pinner in 1877. rroij.comwikipedia.orgnumberanalytics.com This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.comjk-sci.comnumberanalytics.com The resulting imidate, often formed as a stable salt (Pinner salt), is a valuable synthetic intermediate. wikipedia.orgjk-sci.com

The significance of imidates in organic synthesis stems from their ability to act as precursors to a wide range of other functional groups. imist.maresearchgate.net For instance:

Hydrolysis of imidates yields esters. wikipedia.org

Aminolysis (reaction with ammonia (B1221849) or amines) produces amidines. wikipedia.org

Reaction with an excess of alcohol can form orthoesters . wikipedia.orgjk-sci.com

They can also be used as protecting groups for alcohols. wikipedia.org

Furthermore, imidates are key intermediates in important molecular transformations such as the Overman and Mumm rearrangements. wikipedia.org Their dual nature, capable of acting as both electrophiles and nucleophiles, makes them powerful tools for constructing complex molecules, including various heterocyclic systems. imist.maresearchgate.net

Research Landscape of this compound and Related Furan Imidates

The research landscape for this compound (CAS No. 51282-48-5) is primarily centered on its role as a synthetic intermediate. nih.govbldpharm.com While not as extensively studied as some other functional groups, its synthesis and subsequent reactions are of interest to organic chemists.

The most common route for the synthesis of this compound is the Pinner reaction, starting from furan-2-carbonitrile and methanol (B129727) in the presence of an acid catalyst like hydrogen chloride. rroij.comwikipedia.orgnumberanalytics.com This method provides a direct pathway to the imidate.

Once formed, this compound can be used to synthesize other furan derivatives. For example, its hydrolysis would lead to the formation of Methyl furan-2-carboxylate (B1237412), an important flavoring agent and synthetic building block. wikipedia.orgmedchemexpress.com Its reaction with amines could yield furan-2-carboxamidines, which are structural motifs found in medicinally relevant compounds.

While specific, high-volume applications for this compound are not widely documented in mainstream literature, its utility is demonstrated in specialized synthetic contexts. Research involving furan-based imidates often explores their potential in creating novel heterocyclic structures. For example, furanosyl imidates have been studied in glycosylation reactions to form complex carbohydrates, where the stereochemical outcome is of significant interest. researchgate.net The investigation of such furan derivatives contributes to the broader understanding of glycosylation mechanisms and the synthesis of bioactive compounds. researchgate.net

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 51282-48-5 nih.govbldpharm.com
Molecular Formula C₆H₇NO₂ nih.gov
Molecular Weight 125.13 g/mol nih.gov
IUPAC Name methyl furan-2-carboximidate nih.gov
Synonyms Methyl furan-2-carboximidate, 2-Furancarboximidic acid, methyl ester nih.gov

Table 2: Representative Synthesis via Pinner Reaction

Reactants Reagents Product Notes
Furan-2-carbonitrile, Methanol Anhydrous HCl This compound hydrochloride The reaction is typically run under anhydrous conditions at low temperatures to prevent the formation of byproducts. jk-sci.com The product is an intermediate salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1625637 Methyl furan-2-carbimidate CAS No. 51282-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl furan-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAAUEZVEFPTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519087
Record name Methyl furan-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51282-48-5
Record name Methyl furan-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Furan 2 Carbimidate

Established Synthetic Pathways for Methyl Furan-2-carbimidate

The synthesis of this compound and its derivatives is primarily achieved through established reactions that form the imidate functional group.

One of the most classic and direct methods for preparing imidates is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. organic-chemistry.orgnumberanalytics.com In the specific case of this compound, the reaction would proceed by treating furan-2-carbonitrile with anhydrous methanol (B129727) in the presence of a strong acid catalyst, typically gaseous hydrogen chloride (HCl). organic-chemistry.orgbeilstein-journals.org The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile for nucleophilic attack by methanol. beilstein-journals.org This results in the formation of a this compound salt, known as a Pinner salt, which can be neutralized to yield the free imidate. organic-chemistry.org

Another established route, particularly for N-substituted furan-2-carbimidates, involves a two-step process starting from the corresponding secondary amide. researchgate.netresearchgate.net In this method, an N-substituted furan-2-carboxamide is first converted into its corresponding N-substituted-furan-2-carboximidoyl chloride by reacting it with a reagent like thionyl chloride. researchgate.netresearchgate.net The resulting imidoyl chloride is then reacted with sodium methoxide (B1231860) in methanol to produce the target methyl N-substituted-furan-2-carboximidate in excellent yields (92-97%). researchgate.netresearchgate.net

Precursor Chemistry and Starting Materials in Furan-2-carbimidate Synthesis

The accessibility and chemistry of the starting materials are fundamental to the synthesis of this compound.

The primary precursor for the Pinner synthesis is furan-2-carbonitrile (also known as 2-cyanofuran). wikipedia.org The industrial-scale synthesis of furan-2-carbonitrile is typically achieved through the vapor-phase ammoxidation of furfural (B47365). wikipedia.org This process involves reacting furfural with ammonia (B1221849) over a bismuth molybdate (B1676688) catalyst at high temperatures (440–480 °C). wikipedia.org Furfural itself is a key bio-based platform chemical, often produced by the acid-catalyzed dehydration of pentose (B10789219) sugars derived from lignocellulosic biomass, such as corn cobs. mdpi.com For laboratory-scale synthesis, numerous alternative methods exist for preparing furan-2-carbonitrile, including the dehydration of furfural aldoxime. wikipedia.org The other crucial starting material is methanol , a common and readily available alcohol that serves as both a reagent and a solvent in these reactions.

For the alternative pathway involving imidoyl chlorides, the ultimate starting material is often furan-2-carboxylic acid . core.ac.uk This acid is first converted into a secondary amide, for instance, by forming an acid chloride and then reacting it with a primary amine. This amide is the direct precursor to the imidoyl chloride. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Furan-2-carbimidate Analogs

Beyond the direct synthesis of the parent compound, various strategies have been developed to produce a range of furan-2-carbimidate analogs and related structures, showcasing the versatility of furan (B31954) chemistry.

One advanced strategy involves photochemical reactions. The irradiation of furan-2-carbonitrile in methanol does not produce the expected imidate but instead yields unique structural isomers. netsci-journal.comrsc.org The reaction proceeds through a cyclopropenyl intermediate, which, after a Michael addition of methanol, forms products such as trans-3-formyl-2-methoxycyclopropane-1-carbonitrile. rsc.org This demonstrates a pathway to highly functionalized cyclopropane (B1198618) rings starting from a furan derivative.

Microwave-assisted synthesis represents another advanced approach, often used to accelerate reactions and improve yields. This technique has been successfully applied to the synthesis of furan-2-carboxamides, which are precursors to the N-substituted carbimidates. researchgate.net The use of microwave irradiation can significantly reduce reaction times for the condensation of furan derivatives with active methylene (B1212753) compounds. researchgate.net

Furthermore, the synthesis of more complex molecules containing the furan moiety, such as methyl furan-2,5-dimethylene dicarbamate, has been reported, expanding the library of furan-based compounds available for further chemical exploration.

Chemo- and Regioselective Synthesis of Furan-Containing Carbimidates

Controlling the site of reaction (regioselectivity) is a critical aspect of synthesizing substituted furan derivatives, including carbimidates. The furan ring has distinct electronic properties that can be exploited to direct chemical transformations.

A notable example of high regioselectivity is observed in the directed lithiation of N-substituted methyl furan-2-carboximidates. researchgate.netresearchgate.net When these imidate derivatives are treated with lithiating agents like lithium diisopropylamide (LDA), deprotonation occurs almost exclusively at the C5 position (the carbon adjacent to the oxygen atom, opposite the imidate group). researchgate.netresearchgate.net This high degree of regioselectivity is attributed to the directing effect of the imidate group. The resulting C5-lithiated intermediate is a powerful nucleophile that can react with various electrophiles, allowing for the specific introduction of functional groups at the C5 position. researchgate.netresearchgate.net

This chemo- and regioselectivity can be strategically manipulated. For instance, if the C5 position is blocked with a removable group, such as a trimethylsilyl (B98337) group, lithiation can be directed to the C3 position instead. researchgate.net This ability to selectively functionalize different positions on the furan ring is a powerful tool in the synthesis of complex furan-containing molecules.

Development of Novel Catalytic Routes for Furan-2-carbimidate Synthesis

Catalysis is central to the efficient and selective synthesis of furan-2-carbimidate and its precursors. Research has focused on developing novel catalytic systems to improve reaction conditions and yields.

The classic Pinner reaction relies on strong Brønsted acid catalysts like HCl. numberanalytics.com More recent advancements have explored the use of Lewis acids to promote this transformation. A Lewis acid-promoted Pinner-type reaction has been developed using trimethylsilyl triflate (TMSOTf) as the catalyst, which facilitates the reaction between nitriles and alcohols to form carboxylic esters, proceeding through an imidate intermediate. beilstein-journals.org

For the synthesis of the key precursor furan-2-carbonitrile, transition metal catalysis is employed. The industrial ammoxidation of furfural utilizes a solid-state bismuth molybdate catalyst to achieve high-temperature conversion to the nitrile. wikipedia.org Copper-based catalysts have also been investigated for various transformations of furan derivatives, such as the synthesis of methyl furan-2-carboxylate (B1237412) from furfural, carbon tetrachloride, and methanol. exlibrisgroup.com

The table below summarizes various catalytic systems used in the synthesis of this compound and its essential precursors.

Catalyst Type Specific Catalyst Reaction Purpose Reference(s)
Brønsted Acid Hydrogen Chloride (HCl)Pinner ReactionFormation of imidate salt from nitrile and alcohol numberanalytics.com, beilstein-journals.org
Lewis Acid Trimethylsilyl triflate (TMSOTf)Lewis Acid-Promoted Pinner ReactionCatalyzes reaction of nitriles and alcohols beilstein-journals.org
Base Sodium Methoxide (NaOMe)Imidate SynthesisReacts with imidoyl chloride to form methyl imidate researchgate.net, researchgate.net
Transition Metal Bismuth MolybdateAmmoxidationSynthesis of furan-2-carbonitrile from furfural wikipedia.org
Transition Metal Copper-based catalystsEsterificationSynthesis of related furan esters exlibrisgroup.com

Chemical Transformations and Reactivity of Methyl Furan 2 Carbimidate

Reactivity Profiles of the Carbimidate Moiety in Furan (B31954) Systems

The carbimidate functional group, also known as an imidate or imino ether, is characterized by a nitrogen atom double-bonded to a carbon atom, which is also singly bonded to an oxygen atom. This arrangement provides a unique reactivity profile.

The carbon atom of the carbimidate group is electrophilic in nature and is susceptible to attack by nucleophiles. wikipedia.org This reactivity is a cornerstone of imidate chemistry, leading to the formation of a variety of derivatives. The general reaction involves the addition of a nucleophile to the C=N double bond, followed by the elimination of the methoxy (B1213986) group.

Common nucleophilic reactions at the imidate carbon include:

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, imidates hydrolyze to form the corresponding ester and ammonia (B1221849) or a primary amine.

Aminolysis: Reaction with amines (ammonolysis if ammonia is used) leads to the formation of amidines. This reaction is often utilized in the synthesis of nitrogen-rich heterocyclic compounds. rroij.com

Alcoholysis: In an excess of alcohol under acidic conditions, imidates can be converted into orthoesters. wikipedia.org

NucleophileProduct TypeGeneral Reaction Conditions
WaterEsterAcid or base catalysis
Amine/AmmoniaAmidineTypically requires heating
AlcoholOrthoesterAcid catalysis, excess alcohol

This table provides a summary of expected nucleophilic reactions on the imidate carbon of methyl furan-2-carbimidate based on general imidate reactivity.

A study on the synthesis of α-amidohydroxyketones utilized ethyl furan-2-carbimidate as a starting material, highlighting the electrophilic nature of the imidate carbon in reactions with ketone enolates. researchgate.net Furthermore, furan-2-carbimidate has been shown to participate in [3+2] cycloaddition reactions with 2H-azirines, catalyzed by zinc chloride, to form imidazole (B134444) derivatives. acs.org

The nitrogen atom of the imidate group possesses a lone pair of electrons, rendering it potentially nucleophilic. However, the delocalization of these electrons into the C=N double bond reduces its basicity and nucleophilicity compared to amines. Electrophilic attack on the nitrogen is a key step in several synthetic transformations. rsc.orgimist.ma For instance, the alkylation of neutral amides often proceeds through O-alkylation to form an imidate, which can then rearrange to the N-alkylated amide, suggesting that direct N-alkylation of the imidate itself is a plausible, though perhaps less favored, pathway. rsc.org

Imidates are well-known to undergo several important named rearrangement reactions, which are fundamental in organic synthesis for the formation of new carbon-nitrogen and carbon-oxygen bonds.

Chapman Rearrangement: This is a thermal intramolecular rearrangement of an aryl N-arylbenzimidate to the corresponding N,N-diaryl amide. organicreactions.orgdrugfuture.comresearchgate.netresearchgate.net While the classic Chapman rearrangement involves aryl imidates, a similar 1,3-shift of the furan-2-yl group from oxygen to nitrogen could be envisioned under thermal conditions, although this specific transformation for this compound is not prominently documented.

Overman Rearrangement: This powerful reaction is a organicreactions.orgorganicreactions.org-sigmatropic rearrangement of allylic imidates to allylic amides. wikipedia.orgnih.govnrochemistry.comorganic-chemistry.orgyoutube.com This reaction is not directly applicable to this compound itself but is a critical reaction of allylic alcohols which are converted to imidates in situ.

Reactions Involving the Furan Ring System in the Presence of the Carbimidate Group

The carbimidate group is expected to be an electron-withdrawing group, which will deactivate the furan ring towards electrophilic attack and influence its participation in cycloaddition reactions.

The furan ring can act as a diene in the Diels-Alder reaction. However, the presence of an electron-withdrawing group at the 2-position, such as the carbimidate moiety, generally reduces the reactivity of the furan ring in these cycloadditions. rsc.orgmdpi.com This is due to the lowering of the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene.

Despite this deactivation, Diels-Alder reactions with furans bearing electron-withdrawing groups can be achieved under specific conditions:

Use of highly reactive dienophiles: Dienophiles such as maleic anhydride (B1165640) or maleimides are often employed.

High pressure or thermal conditions: To overcome the activation energy barrier.

Lewis acid catalysis: To activate the dienophile.

Aqueous conditions: Water has been shown to enhance the rate of Diels-Alder reactions of furan derivatives, including those with electron-withdrawing substituents like furoic acids. biorizon.eunih.gov

Furan DerivativeDienophileReaction ConditionsOutcomeReference(s)
Furoic acid derivativesMaleimidesWater, rt to 50 °CGood yields of Diels-Alder adducts biorizon.eunih.gov
Furfural (B47365) derivativesMaleimidesAqueous mediumFormation of Diels-Alder adducts mdpi.com

This table illustrates the conditions under which Diels-Alder reactions of furan derivatives with electron-withdrawing groups have been successfully performed, suggesting potential pathways for this compound.

Electrophilic aromatic substitution on the furan ring is a common pathway for its functionalization. However, the presence of an electron-withdrawing group like the carbimidate group deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position. pharmaguideline.comksu.edu.sa

Halogenation: The halogenation of furan itself is a vigorous reaction, but with a deactivating group present, the reaction is more controlled. For furans with an electron-withdrawing substituent at the 2-position, bromination typically occurs at the 5-position. pharmaguideline.com Milder halogenating agents and controlled conditions would be necessary to achieve monohalogenation of this compound.

Acylation: Friedel-Crafts acylation of furan generally requires a mild catalyst. pharmaguideline.com For a deactivated furan such as this compound, forcing conditions and a stronger Lewis acid catalyst might be necessary to introduce an acyl group, which would be expected to add at the 5-position. gla.ac.ukresearchgate.net

Alkylation: Friedel-Crafts alkylation of furan is sensitive to acid-catalyzed polymerization. pharmaguideline.com Given the deactivating nature of the carbimidate group and the acid sensitivity of the furan ring, direct alkylation of this compound via Friedel-Crafts chemistry is expected to be challenging.

Derivatization Strategies for Expanding the Chemical Space of Furan-2-carbimidates

The inherent reactivity of both the furan ring and the imidate functionality in this compound offers a versatile platform for chemical modifications. These derivatization strategies are pivotal for expanding the chemical space of furan-2-carbimidates, enabling the synthesis of a diverse array of novel compounds with potentially unique properties and applications in medicinal chemistry and organic synthesis. smolecule.comresearchgate.net The primary approaches to derivatization can be broadly categorized into reactions involving the furan nucleus and transformations of the imidate group itself.

A significant strategy for modifying the furan ring is through electrophilic substitution and metalation reactions. researchgate.netpharmaguideline.com The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, preferentially at the C5 position. chemicalbook.com For instance, the furan ring can undergo nitration to introduce a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization. smolecule.com

A particularly powerful method for introducing substituents onto the furan ring is directed lithiation. Research has shown that N-substituted methyl heteroaryl-2-carboximidates, including furan derivatives, undergo highly regioselective C5-lithiation when treated with various lithiating agents. researchgate.net This C5-lithiated intermediate serves as a versatile synthon that can react with a wide range of electrophiles to introduce diverse functional groups at the 5-position of the furan ring. researchgate.net This contrasts with the C3-lithiation observed with the related oxazoline (B21484) functionality. researchgate.net It is also possible to achieve C3-lithiation if the C5-position is protected by a removable group like trimethylsilyl (B98337). researchgate.net

The imidate functional group also presents multiple avenues for derivatization. One common approach is the synthesis of N-substituted furan-2-carbimidates. This can be achieved by reacting the corresponding N-substituted-2-carboximidoyl chlorides with sodium methoxide (B1231860). researchgate.net The N-substituent can be varied, for example, using methyl or 2,4,6-trimethylphenyl groups, which can influence the compound's properties and reactivity. researchgate.net

Furthermore, the imidate moiety can be transformed into other functional groups. For example, N-unsubstituted methyl thiophene-2-carboximidate has been shown to eliminate methoxide and undergo subsequent lithiation to form a thiophene-2-carbonitrile. researchgate.net While this specific example involves a thiophene (B33073) analog, it suggests a potential reactive pathway for furan-2-carbimidates as well. The imidate can also be involved in condensation reactions, for instance, with hydrazides, leading to the formation of more complex heterocyclic systems. scispace.com

The following table summarizes key derivatization reactions for expanding the chemical space of furan-2-carbimidates based on reported research findings.

Starting Material Reagent(s) and Conditions Product Reaction Type Reference
N-Methyl-furan-2-carboximidoyl chlorideSodium methoxide in methanol (B129727)Methyl N-methyl-furan-2-carboximidateImidate Synthesis researchgate.net
N-(2,4,6-trimethyl)phenyl-furan-2-carboximidoyl chlorideSodium methoxide in methanolMethyl N-(2,4,6-trimethyl)phenyl-furan-2-carboximidateImidate Synthesis researchgate.net
Methyl N-methyl-furan-2-carboximidateLithiating agents (e.g., n-BuLi)C5-Lithiated methyl N-methyl-furan-2-carboximidateDirected Metalation researchgate.net
C5-Lithiated methyl N-methyl-furan-2-carboximidateVarious electrophiles5-Substituted methyl N-methyl-furan-2-carboximidateElectrophilic Substitution researchgate.net
Methyl furan-2-carboxylate (B1237412)Nitrating agentMethyl 5-nitrofuran-2-carboxylateNitration smolecule.com
2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl esterReducing agent2-Furancarboximidic acid, N-benzoyl-5-amino-, methyl esterReduction of Nitro Group smolecule.com

These derivatization strategies highlight the utility of this compound as a versatile building block for accessing a wide range of functionalized furan derivatives. The ability to selectively modify both the heterocyclic ring and the imidate side chain provides a powerful toolkit for chemists to explore and expand the chemical space of this compound class for various synthetic applications.

Mechanistic Investigations of Methyl Furan 2 Carbimidate Reactions

Elucidation of Reaction Mechanisms in Carbimidate Formation

Methyl furan-2-carbimidate is typically synthesized from its corresponding nitrile, furan-2-carbonitrile. The most common method for converting a nitrile to a carbimidate (also known as an imidoester or imidate) is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol. numberanalytics.com

The mechanism of the Pinner reaction for the formation of this compound proceeds through several distinct steps:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of furan-2-carbonitrile by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon atom.

Nucleophilic Attack by Alcohol: A molecule of methanol (B129727), acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile. This attack results in the formation of a protonated nitrilium ion, which is a key tetrahedral intermediate.

Formation of the Imidate Salt: The intermediate undergoes rearrangement and deprotonation to form the stable imidate hydrochloride salt. The reaction is typically carried out in an anhydrous solvent, such as diethyl ether, to prevent the hydrolysis of the product back to an ester.

Detailed Mechanistic Pathways of Transformations Involving Furan-2-carbimidates

Furan-2-carbimidates are versatile intermediates capable of undergoing various transformations, particularly cyclization reactions to form more complex heterocyclic systems. A notable example is their reaction with 2H-azirines to synthesize substituted imidazoles. wikipedia.org

A detailed mechanistic pathway for this transformation, catalyzed by zinc chloride (ZnCl₂), has been proposed. The reaction involves a [3+2] cycloaddition where the furan-2-carbimidate provides a three-atom fragment and the azirine provides a two-atom fragment. wikipedia.org

The proposed mechanism unfolds as follows:

Catalyst-Substrate Complexation: The Lewis acid catalyst, ZnCl₂, coordinates with the 2H-azirine, forming a cationic azirine complex. This activation makes the azirine ring more susceptible to nucleophilic attack.

Nucleophilic Attack: The nitrogen atom of this compound attacks the activated azirine complex. This step forms a new carbon-nitrogen bond and generates a five-membered ring precursor intermediate.

Ring Opening and Intramolecular Cyclization: The strained azirine ring within the intermediate opens, leading to the formation of a carbocation. This is followed by an intramolecular nucleophilic attack from the nitrogen atom onto the carbocation center, which closes the five-membered imidazole (B134444) ring.

Catalyst Elimination: The final step involves the elimination of the ZnCl₂ catalyst and the methoxy (B1213986) group from the carbimidate moiety, resulting in the formation of the aromatic imidazole product. wikipedia.org

This pathway highlights the utility of the carbimidate functional group as a linchpin in constructing complex heterocyclic structures. The furan (B31954) ring itself remains a substituent on the newly formed imidazole ring, demonstrating a transformation where the carbimidate group is the primary reactive center. wikipedia.org

StepDescriptionKey Intermediate
1 Activation of 2H-azirine with ZnCl₂ catalyst.Cationic azirine-ZnCl₂ complex
2 Nucleophilic attack by this compound.Acyclic adduct
3 Azirine ring opening and intramolecular cyclization.Five-membered ring intermediate
4 Elimination of catalyst and leaving group.Final imidazole product

This table outlines the proposed mechanistic steps for the ZnCl₂-catalyzed synthesis of furan-substituted imidazoles from this compound and 2H-azirines. wikipedia.org

Influence of Catalysis on Reaction Mechanisms and Selectivity for Furan-2-carbimidates

Catalysis plays a pivotal role in directing the reaction pathways of furan-2-carbimidates, influencing both reaction rates and product selectivity. The choice of catalyst can activate specific bonds and favor one mechanistic route over others. mdpi.com

In the previously discussed synthesis of imidazoles, the ZnCl₂ catalyst is essential. wikipedia.org As a Lewis acid, it activates the 2H-azirine, lowering the energy barrier for the initial nucleophilic attack by the carbimidate. This directed activation ensures the reaction proceeds efficiently along the desired [3+2] cycloaddition pathway. In the absence of the catalyst, the reaction would be significantly slower or may not occur at all, demonstrating the critical role of the catalyst in enabling the transformation. wikipedia.org

While specific catalytic studies on this compound are narrowly focused, the broader field of furan chemistry provides insight into how catalysts can control selectivity:

Acid Catalysis : Solid acid catalysts like zeolites (e.g., TS-1) are used to selectively oxidize furan derivatives to products like maleic acid. acs.org The acidic sites on the catalyst are crucial for activating the substrate and the oxidant (hydrogen peroxide), guiding the reaction away from undesired byproducts. acs.org

Metal Catalysis : Transition metals are widely used to control the reactivity of the furan ring itself. Copper(II) catalysts can mediate the annulation of ketones with olefins to form substituted furans. organic-chemistry.org Palladium catalysts are effective in the cycloisomerization of enyne acetates to produce 2,5-disubstituted furans, demonstrating high regioselectivity. organic-chemistry.org These examples underscore the principle that the selection of a specific metal and ligand set is key to achieving a desired structural outcome in furan chemistry.

The influence of a catalyst is therefore central to unlocking the synthetic potential of furan-based compounds, including this compound. Catalysts function by providing lower-energy reaction pathways, thereby increasing reaction rates and often controlling the stereochemical or regiochemical outcome of the transformation. mdpi.com

Kinetic Studies of Furan-2-carbimidate Reactivity and Reaction Rates

Kinetic studies, which measure reaction rates under various conditions, are fundamental to understanding reaction mechanisms and reactivity. nih.gov While specific kinetic data for reactions involving this compound is not widely published, analysis of related furan compounds provides valuable insights into the factors that govern the reactivity of the furan ring system.

Studies on the reaction of hydroxyl radicals with furan, 2-methyl furan, and 2,5-dimethyl furan have shown a negative temperature dependence on the reaction rates. researchgate.net This indicates that the initial step is predominantly an addition reaction, which is characteristic of many reactions involving aromatic rings. At higher temperatures, abstraction reactions can become more competitive. exlibrisgroup.com This suggests that reactions involving the furan ring of this compound would also be sensitive to temperature, with addition pathways favored under milder conditions.

Illustrative Kinetic Data for the Formation of Substituted Furan-2(5H)-ones

Substituent (on aniline (B41778) ring) Rate Constant (k) x 10³ (L·mol⁻¹·s⁻¹) at 313.15 K ΔH‡ (kJ·mol⁻¹) ΔS‡ (J·mol⁻¹·K⁻¹) ΔG‡ (kJ·mol⁻¹) at 313.15 K
p-OCH₃ 16.5 32.3 -160 82.4
p-CH₃ 11.2 35.8 -152 83.4
H 6.31 43.5 -130 84.2
p-Cl 2.51 51.5 -109 85.6
p-NO₂ 0.20 66.5 -84 92.8

This table presents kinetic and activation parameters for the reaction between diethyl acetylenedicarboxylate (B1228247) and various para-substituted anilines to form furan-2(5H)-ones. The data illustrates how electron-donating groups (e.g., -OCH₃) increase the reaction rate, while electron-withdrawing groups (e.g., -NO₂) decrease it. This serves as an example of how kinetic data provides mechanistic insight into reactions of furan-related systems. Data adapted from Ref. bham.ac.uk.

These examples demonstrate that the reactivity of the furan ring system is highly dependent on its substituents and the reaction conditions. Kinetic modeling, often employing frameworks like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model for catalytic reactions, can further elucidate complex reaction networks by breaking them down into elementary steps such as adsorption, surface reaction, and desorption. Such detailed kinetic analysis is essential for optimizing reaction conditions and understanding the underlying mechanism.

Theoretical and Computational Studies on Furan 2 Carbimidate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Furan-2-carbimidate

Specific quantum chemical calculations detailing the electronic structure and reactivity of methyl furan-2-carbimidate are not extensively reported in the peer-reviewed literature. While general properties can be computed using standard software, dedicated studies on this particular molecule are scarce. Basic computed properties are available through databases like PubChem. manchester.ac.uk

Density Functional Theory (DFT) Applications to Reaction Pathways and Energetics

There is a notable absence of published studies applying Density Functional Theory (DFT) to elucidate the reaction pathways and energetics of this compound. Such studies are crucial for understanding its potential chemical transformations, but the scientific community has yet to focus on this specific compound.

Molecular Dynamics Simulations of Furan-2-carbimidate Interactions and Transformations

No specific molecular dynamics (MD) simulations for this compound are found in the current body of scientific literature. MD simulations would be invaluable for understanding its behavior in different environments and its interactions with other molecules, but this area remains unexplored.

Elucidation of Structure-Reactivity Relationships from Computational Models of Furan-2-carbimidates

Due to the lack of computational models for this compound, the elucidation of its structure-reactivity relationships from a theoretical standpoint has not been established. While computational studies exist for other furan (B31954) derivatives, these findings cannot be directly extrapolated to this compound without dedicated research.

Computed Properties of this compound

While detailed theoretical studies are lacking, some basic molecular properties have been computed and are available in public databases.

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem manchester.ac.uk
Molecular Weight 125.13 g/mol PubChem manchester.ac.uk
IUPAC Name methyl furan-2-carboximidatePubChem manchester.ac.uk
InChI InChI=1S/C6H7NO2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3PubChem manchester.ac.uk
InChIKey LXAAUEZVEFPTPX-UHFFFAOYSA-NPubChem manchester.ac.uk
SMILES COC(=N)C1=CC=CO1PubChem manchester.ac.uk
XLogP3 1.1PubChem manchester.ac.uk
Hydrogen Bond Donor Count 1PubChem manchester.ac.uk
Hydrogen Bond Acceptor Count 3PubChem manchester.ac.uk
Rotatable Bond Count 2PubChem manchester.ac.uk
Exact Mass 125.047678466 DaPubChem manchester.ac.uk
Monoisotopic Mass 125.047678466 DaPubChem manchester.ac.uk
Topological Polar Surface Area 46.2 ŲPubChem manchester.ac.uk
Heavy Atom Count 9PubChem manchester.ac.uk

Advanced Spectroscopic Characterization in Furan 2 Carbimidate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Furan-2-carbimidates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of furan-2-carbimidates in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are employed to map out the connectivity and spatial relationships of atoms within the molecule.

Multi-dimensional NMR techniques are indispensable for assigning the complex spectra of furan-2-carbimidate derivatives.

Correlation Spectroscopy (COSY): This two-dimensional experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. github.io For a furan-2-carbimidate, COSY spectra would show correlations between the protons on the furan (B31954) ring, helping to establish their connectivity. For instance, the vicinal coupling between H-3 and H-4, and H-4 and H-5 of the furan ring can be readily identified. rsc.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. github.iocolumbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. rsc.org In the case of methyl furan-2-carbimidate, the HSQC spectrum would show a cross-peak connecting the furan ring protons to their corresponding carbons and the methyl protons to the methoxy (B1213986) carbon.

A summary of typical NMR data for a furan-2-carbimidate derivative is presented in the table below.

Proton (¹H) Signal¹H Chemical Shift (ppm)Correlated Carbon (¹³C) Signal (from HSQC)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-3~6.5C-3~111C-2, C-4, C-5
H-4~6.2C-4~110C-2, C-3, C-5
H-5~7.4C-5~143C-3, C-4
-OCH₃~3.8-OCH₃~53C=N
-NH~7.0--C-2, C=N

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Isotope labeling, particularly with ¹³C and ¹⁵N, is a powerful tool used in conjunction with NMR to trace the pathways of chemical reactions and to elucidate reaction mechanisms. nih.govnih.gov By strategically replacing atoms in a reactant with their heavier isotopes, researchers can follow the transformation of specific parts of the molecule. For instance, in studying the reactions of this compound, labeling the imido carbon with ¹³C or the nitrogen atom with ¹⁵N would allow for the direct observation of the fate of these specific atoms in the products using ¹³C or ¹⁵N NMR spectroscopy, respectively. biorxiv.orgisotope.com This approach can provide definitive evidence for proposed reaction intermediates and transition states. While specific isotope labeling studies on this compound are not extensively reported in the provided search results, the methodology is broadly applicable to this class of compounds. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. udayton.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the C=N (imidate) stretching vibration, typically in the range of 1650-1690 cm⁻¹. Other key absorbances would include C-O stretching vibrations for the furan ring and the methoxy group, as well as C-H stretching and bending vibrations for the aromatic ring and the methyl group. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for observing the symmetric vibrations of the furan ring and the C-C single bonds. ebi.ac.uk

A table summarizing the expected vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=N (Imidate)Stretching1650 - 1690
C-O-C (Furan)Asymmetric Stretching1200 - 1280
C-O (Methoxy)Stretching1000 - 1100
C-H (Furan)Stretching3000 - 3100
C-H (Methyl)Asymmetric/Symmetric Stretching2850 - 2960
N-HStretching~3300

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. nih.gov For this compound, with a molecular formula of C₆H₇NO₂, the expected exact mass is approximately 125.0477 u. nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 125. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for furan-containing compounds include the loss of CO, CHO, and the cleavage of substituent groups. nist.govnih.gov For this compound, potential fragmentation could involve the loss of the methoxy group (-OCH₃) or cleavage of the furan ring. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. mdpi.com

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the conjugated system, which includes the furan ring and the imidate group, would give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The UV-Vis spectrum of furan itself shows a strong absorption maximum around 208 nm. The addition of the carbimidate group would be expected to shift this absorption to longer wavelengths (a bathochromic shift).

High-Resolution Rotational Spectroscopy for Gas-Phase Structure and Conformation Analysis

High-resolution rotational spectroscopy, typically performed on molecules in the gas phase, provides extremely precise information about the moments of inertia of a molecule. mit.edu From these data, highly accurate molecular structures, including bond lengths and bond angles, can be determined. uva.es For a molecule like this compound, rotational spectroscopy could be used to determine the preferred conformation of the methoxy group relative to the furan ring and to investigate the effects of the methyl group on the geometry of the furan ring. nih.gov The technique is also sensitive to the internal rotation of the methyl group, which can provide information about the barrier to rotation. researchgate.net While specific high-resolution rotational spectroscopy studies on this compound were not found in the search results, this technique offers the potential for a very detailed understanding of its gas-phase structure.

Applications in Advanced Organic Synthesis and Materials Science

Methyl Furan-2-carbimidate as a Versatile Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a versatile synthon, offering multiple reactive sites for the construction of intricate molecular frameworks. The furan (B31954) moiety itself is an electron-rich aromatic heterocycle, making it susceptible to various transformations.

Research into the reactivity of related furan-2-carboximidates has shed light on their synthetic utility. For instance, methyl N-methyl-furan-2-carboximidate has been synthesized and its metalation properties investigated. researchgate.net A thorough study of the directed lithiation of heteroaryl-2-imidates, including furan derivatives, revealed almost exclusive C5-lithiation. researchgate.net This regioselective functionalization is a powerful tool for introducing various electrophiles at a specific position on the furan ring, thereby creating more complex substituted furans which are precursors to a wide array of other molecules.

Furthermore, the oxidative rearrangement of furan-2-carboximidamides using (dicarboxyiodo)benzenes leads to the formation of N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.org The subsequent thermolysis of these ureas yields 2-acylaminofurans, which are otherwise difficult to synthesize due to the instability of the corresponding free amines. rsc.org This transformation highlights the role of the furan-2-carboximidamide core in accessing unique and valuable building blocks for further synthetic endeavors. The N-(2-Furyl)acetamide produced through this method readily undergoes cycloaddition reactions with electron-deficient alkynes, leading to the formation of phenols after spontaneous ring opening, demonstrating another layer of its synthetic versatility. rsc.org

Starting MaterialReagentsProductApplication
Furan-2-carboximidamides(Dicarboxyiodo)benzenesN¹-acyl-N¹-(2-furyl)ureasIntermediate for 2-acylaminofurans
N¹-acyl-N¹-(2-furyl)ureasHeat (Thermolysis)2-AcylaminofuransBuilding blocks for complex molecules
N-(2-Furyl)acetamideElectron-deficient alkynesPhenolsSynthesis of substituted aromatic compounds
Methyl N-methyl-furan-2-carboximidateLithiating agents (e.g., LDA)C5-lithiated furan-2-carboximidateIntermediate for C5-substituted furans

Scaffold for Novel Heterocyclic Compounds and Architectures Incorporating Furan-2-carbimidate

The furan-2-carbimidate moiety serves as an excellent scaffold for the construction of novel heterocyclic compounds and complex molecular architectures. The reactivity of this scaffold allows for the annulation of additional rings onto the furan core, leading to fused heterocyclic systems with potential biological and material applications.

A significant example of this is the oxidative rearrangement of benzo[b]furan-2-carboximidamide derivatives. rsc.org In addition to the expected ureas, this reaction yields benzo mdpi.comcore.ac.ukfuro[2,3-d]pyrimidine derivatives. rsc.org The formation of these fused pyrimidines occurs through the reaction of the carbodiimide intermediate with the amidine precursor, followed by cyclization of the resulting guanidine (B92328) derivative. rsc.org This demonstrates the capacity of the furan-2-carboximidate framework to participate in cascade reactions that build molecular complexity in a single synthetic operation.

Moreover, the general reactivity of the furan ring within the furan-2-carbimidate structure allows for its participation in various cycloaddition reactions. The furan ring can act as a diene in Diels-Alder reactions, a well-established method for forming six-membered rings. nih.gov It can also participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netrsc.org For example, 5-hydroxymethyl-furan-2-nitrileoxide, a related furan derivative, undergoes [3+2] cycloadditions with alkenes to yield 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems. researchgate.net These cycloaddition strategies open up avenues for creating a diverse range of fused and spirocyclic heterocyclic systems based on the furan-2-carbimidate scaffold.

Furan-2-carbimidate DerivativeReaction TypeResulting Heterocyclic System
Benzo[b]furan-2-carboximidamideOxidative Rearrangement/CyclizationBenzo mdpi.comcore.ac.ukfuro[2,3-d]pyrimidine
Furan moietyDiels-Alder [4+2] CycloadditionFused six-membered rings
Furan moiety[3+2] Dipolar CycloadditionFused five-membered rings (e.g., isoxazoles)

Role in the Synthesis of Specialty Chemicals and Intermediates

Furan derivatives are widely recognized as key intermediates in the synthesis of specialty chemicals and pharmaceuticals. researchgate.netmdpi.com Compounds like furfural (B47365) and 2-methylfuran (B129897), which are structurally related to this compound, are produced from biomass and serve as precursors to a variety of value-added chemicals. mdpi.comgoogle.comrsc.org For instance, 2-methylfuran is a raw material for the production of 2-methyltetrahydrofuran (B130290), a promising biofuel and solvent. google.com

This compound, by virtue of its functional groups, is positioned to be a valuable intermediate. The carbimidate functionality can be hydrolyzed to the corresponding ester, methyl 2-furoate, a known flavoring agent and building block in chemical synthesis. medchemexpress.com Alternatively, it can react with various nucleophiles to introduce new functional groups. The furan ring itself can be a precursor to other structures; for example, furan-2,5-dicarboxylic acid (FDCA) is a highly sought-after monomer for bio-based polymers, and it can be synthesized from furan-2-carboxylic acid. researchgate.netarkat-usa.org

The synthesis of methyl N-methyl-furan-2-carboximidate has been achieved in excellent yields from the corresponding N-methyl-2-carboximidoyl chloride by reaction with sodium methoxide (B1231860) in methanol (B129727). researchgate.net The imidoyl chloride, in turn, is obtained from the secondary amide by refluxing in thionyl chloride. researchgate.net The accessibility of such imidates from readily available starting materials enhances their potential as intermediates in the production of more complex specialty chemicals.

Table of Related Furan-Based Intermediates and Their Applications

Furan Intermediate Application/Product
2-Methylfuran Production of 2-methyltetrahydrofuran (biofuel, solvent) google.com
Furan-2,5-dicarboxylic acid (FDCA) Monomer for bio-based polymers (e.g., PEF) researchgate.netrsc.org
Methyl 2-furoate Flavoring agent, chemical building block medchemexpress.com

Potential in Polymer and Material Science through Furan-2-carbimidate Polymerization or Incorporation

The furan ring is a key component in the development of sustainable and functional polymers. rsc.orgnih.gov The incorporation of furan-2-carbimidate moieties into polymer chains offers the potential to create materials with novel properties. While direct polymerization of this compound is not yet widely reported, the known reactivity of the furan ring suggests several possibilities.

One of the most significant reactions of furans in polymer science is the reversible Diels-Alder reaction with maleimides. This [4+2] cycloaddition allows for the formation of cross-linked networks at lower temperatures, which can be reversed by heating, leading to self-healing and recyclable materials. The furan ring in a furan-2-carbimidate-containing polymer could act as the diene in such reactions, enabling the creation of smart materials.

Furthermore, furan-based polymers, particularly polyesters derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The synthesis of furan-based conjugated polymers for applications in organic electronics is also an active area of research. rsc.org The furan-2-carbimidate unit could be incorporated into polyester (B1180765) or polyamide backbones, potentially modifying the material's thermal and mechanical properties. The nitrogen atom in the carbimidate group could also influence inter-chain interactions, such as hydrogen bonding, which plays a crucial role in determining the properties of polymers.

The synthesis of furan-based polymers can be achieved through various methods, including direct C-H arylation to create conjugated polymers with tunable bandgaps. rsc.org The versatility of furan chemistry provides a rich platform for designing new polymers and materials, and the furan-2-carbimidate structure represents an intriguing, though currently underexplored, building block for this purpose.

Biological and Pharmaceutical Research of Furan 2 Carbimidate Derivatives

Synthesis and Biological Evaluation of Furan-2-carbimidate-Containing Compounds

The synthesis of furan-2-carbimidate derivatives often begins with readily available starting materials like furan-2-carbaldehyde or furan-2-carboxylic acid. nih.govmdpi.com For instance, furan-2-carbaldehyde thiosemicarbazone can serve as a starting compound, undergoing various reactions to yield a diverse range of heterocyclic derivatives. nih.gov Another common precursor is methyl 5-(4-aminophenyl)furan-2-carboxylate, which can be reacted with different benzoyl chlorides to synthesize new carbohydrazide (B1668358) derivatives. jrespharm.com

A key synthetic intermediate is 2-furoyl chloride, which can be reacted with various amino compounds through fusion at high temperatures to produce 2-furan-carboxamide derivatives. dergipark.org.tr For example, its reaction with 2-aminoanthraquinone, 2-aminobenzophenone, and 2-aminopyridine (B139424) yields the corresponding N-substituted furan-2-carboxamides. dergipark.org.tr Similarly, furo[3,2-c]pyrazole-5-carbimidates have been synthesized from pyrano[3,2-c]pyrazole carbonitrile derivatives through a process involving oxidative difunctionalization. scispace.com

Once synthesized, these new compounds undergo biological evaluation to screen for potential therapeutic activities. This typically involves in vitro assays to determine their efficacy against various targets, such as different strains of bacteria and fungi, specific enzymes, or cancer cell lines. mdpi.comdergipark.org.trscispace.commdpi.com Promising compounds are then often subjected to further studies, including molecular docking, to understand their mechanism of action at the molecular level. nih.govnih.govnih.gov

Exploration of Pharmacological Activities of Furan-2-carbimidate Derivatives

The structural versatility of the furan-2-carbimidate scaffold has enabled the development of derivatives with a broad array of pharmacological activities. wisdomlib.orgutripoli.edu.lyresearchgate.net

Antimicrobial Properties (Antibacterial, Antifungal)

Furan (B31954) derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. utripoli.edu.lydergipark.org.trnih.gov For example, carbamothioyl-furan-2-carboxamide derivatives have shown notable inhibition against various bacterial and fungal strains. mdpi.com The presence of an aromatic moiety in these compounds is thought to enhance their lipophilicity, which may aid their penetration through microbial cell walls. mdpi.com

Studies have shown that some furan derivatives exhibit broad-spectrum antibacterial activity. ijabbr.comresearchgate.net For instance, a novel arylfuran derivative was active against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. ijabbr.comresearchgate.net Other derivatives have shown specific efficacy, such as 2,4-disubstituted furans which are particularly effective against Proteus vulgaris and Escherichia coli. utripoli.edu.lyijabbr.com Furo[3,2-c]pyrazole-5-carbimidates have also exhibited significant antibacterial activity against four bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 12.55 µg/mL. scispace.com

In terms of antifungal activity, various furan derivatives have been found to be effective against fungal pathogens. researchgate.net Carbamothioyl-furan-2-carboxamide derivatives, for instance, have displayed significant antifungal properties. mdpi.com

Table 1: Antimicrobial Activity of Selected Furan Derivatives

Compound Class Target Organism Activity Level Reference(s)
Carbamothioyl-furan-2-carboxamides Bacteria and Fungi Significant mdpi.com
Arylfuran derivatives E. coli, S. aureus Broad-spectrum ijabbr.comresearchgate.net
2,4-disubstituted furans P. vulgaris, E. coli Good utripoli.edu.lyijabbr.com

Anti-inflammatory Effects

Several furan-containing derivatives have been identified as potent anti-inflammatory agents. utripoli.edu.lynih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.govresearchgate.net For instance, some natural furan derivatives can suppress the production of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide-stimulated macrophage cells without causing cytotoxicity. nih.gov

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins. scholarsresearchlibrary.com Some hydrazide-hydrazone derivatives containing a furan moiety have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. utripoli.edu.ly Furthermore, certain furo[3,2-c]pyrazole-5-carbimidates have shown significant protection against edema formation in anti-inflammatory screenings. scispace.com The presence of electron-donating groups on the phenyl ring of some pyrazole (B372694) derivatives has been found to increase their anti-inflammatory activity. scholarsresearchlibrary.com

Insecticidal Activity

The furan ring is a key pharmacophore for the insecticidal activity of many natural products. nih.govnih.gov This has prompted research into synthetic furan derivatives as potential insecticides. nih.govnih.gov For example, a series of furan-site transformations of the natural limonoid obacunone (B191991) yielded derivatives with more potent insecticidal activity against the oriental armyworm (Mythimna separata) than the parent compound. nih.gov

Other synthetic strategies have involved creating novel heterocyclic compounds that incorporate a furan moiety. nih.gov The toxicity of these new furan derivatives has been evaluated against various insect pests, including Cryptoblabes gnidiella, Retithrips syriacus, and Spodoptera frugiperda, with some compounds showing promising results. nih.gov Phenylpyrazole derivatives containing a carbimidate moiety have also been synthesized and have exhibited excellent insecticidal activity against pests like the bean aphid (Aphis craccivora) and mosquito (Culex pipiens pallens). doi.orgresearchgate.net Specifically, the 3-carbimidate moiety on the pyrazole ring was found to be crucial for high insecticidal activity against mosquitoes. researchgate.net

Antiviral Properties, including SARS-CoV-2 Mpro Inhibition

Furan derivatives have emerged as a promising class of compounds with antiviral activity. wisdomlib.orgijabbr.comnih.gov Research has particularly focused on their potential to inhibit the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus that causes COVID-19. nih.govnih.goveco-vector.com The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.goveco-vector.commdpi.com

A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov Through screening and structural optimization, compounds with IC₅₀ values as low as 1.55 μM have been discovered. nih.govnih.gov Enzymatic kinetic assays have shown that some of these derivatives act as reversible covalent inhibitors of the Mpro enzyme. nih.gov These inhibitors have also demonstrated low cytotoxicity, making them valuable starting points for further drug development. nih.gov Other studies have also pointed to benzopyran-2-one derivatives being able to suppress key virulence factors of SARS-CoV-2, including the main protease. eco-vector.com

Anticancer/Cytotoxic Activities against Cancer Cell Lines

The furan nucleus is a pharmacologically active entity, and compounds containing this ring have gained attention for their promising anticancer activity. mdpi.comjrespharm.comnih.gov Furan derivatives have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines, including those of the lung, breast, and liver. mdpi.comjrespharm.commdpi.comnih.govnih.gov

For instance, certain carbohydrazide derivatives bearing a furan moiety have demonstrated significant cytotoxic activity against the A549 human lung cancer cell line, with some compounds showing high efficacy without being toxic to normal fibroblast cells. jrespharm.com Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have shown considerable anticancer activity against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) cancer cell lines. mdpi.comresearchgate.net One furan-2-carboxamide derivative was found to be a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC₅₀ values ranging from 4 to 8 µM. nih.gov Other furan-based derivatives have also been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. mdpi.comnih.gov

Table 2: Cytotoxic Activity of Selected Furan Derivatives

Derivative Class Cancer Cell Line Observed Effect Reference(s)
Furan-2-carboxamide derivative Various cancer cell lines Microtubule stabilization, mitotic arrest, apoptosis nih.gov
Pyridine carbohydrazide and N-phenyl triazinone MCF-7 (Breast) G2/M phase cell cycle arrest, apoptosis mdpi.comnih.gov
Carbamothioyl-furan-2-carboxamides HepG2 (Liver), Huh-7 (Liver), MCF-7 (Breast) Significant anticancer activity mdpi.comresearchgate.net
Carbohydrazide derivatives A549 (Lung) Significant cytotoxicity, selective against cancer cells jrespharm.com

Structure-Activity Relationship (SAR) Studies of Furan-2-carbimidate Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates. While direct SAR studies on methyl furan-2-carbimidate are not extensively documented, research on analogous furan-2-carboxamide and other furan derivatives provides a foundational understanding of the key structural features that govern their biological effects.

For furan derivatives, modifications at various positions of the furan ring and the nature of the substituent groups have been shown to significantly impact their pharmacological properties. nih.govmdpi.com Key aspects of the SAR for furan derivatives include:

Substitution at the 5-position of the furan ring: The introduction of different aryl groups at this position can significantly influence the biological activity. For example, in a series of 5-aryl-furan-2-carboxamide derivatives, the nature of the substituent on the aryl ring was found to be critical for their potency as urotensin-II receptor antagonists.

Introduction of additional heterocyclic rings: Fusing the furan ring with other heterocyclic systems, such as pyrazole, can lead to novel compounds with enhanced biological activities, including antibacterial and anti-inflammatory properties. scispace.com

Table 1: Illustrative SAR data for selected furan derivatives

Compound/Derivative ClassModificationObserved Biological ActivityReference
5-Aryl-furan-2-carboxamidesVariation of aryl group at C-5Potent urotensin-II receptor antagonists
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativesAmine substitutionEnhanced anticancer and antibacterial activity orientjchem.orgresearchgate.net
Furo[3,2-c]pyrazole-5-carbimidatesFused pyrazole ringSignificant antibacterial and anti-inflammatory activity scispace.com
Furan-ring fused chalconesAttachment of a furan moiety to the chalcone (B49325) A-ringEnhanced antiproliferative activity nih.gov

This table is for illustrative purposes and is based on findings from related furan derivatives, not specifically this compound.

Molecular Docking and Computational Pharmacology for Target Interaction Prediction

Molecular docking and computational pharmacology are powerful tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target at the molecular level. These computational approaches provide valuable insights into the binding modes, affinities, and potential mechanisms of action of a compound, thereby guiding drug discovery and optimization efforts. nih.govlaurinpublishers.com

While specific molecular docking studies on this compound are not widely reported, computational studies on structurally related furan derivatives have been conducted to elucidate their interactions with various biological targets. These studies are instrumental in:

Identifying potential biological targets: By docking a library of compounds against a panel of known drug targets, it is possible to identify potential protein partners for a given molecule.

Predicting binding affinity and mode: Molecular docking simulations can predict the binding energy and the specific orientation of a ligand within the active site of a protein. This information is crucial for understanding the basis of molecular recognition.

Guiding lead optimization: The insights gained from docking studies can inform the rational design of new derivatives with improved potency and selectivity. For example, if a particular functional group is predicted to form a key hydrogen bond with the target protein, modifications can be made to enhance this interaction.

For instance, molecular docking studies of furan-2-carboxamide derivatives have been used to understand their binding to the taxol binding pocket of tubulin, providing a rationale for their activity as microtubule stabilizing agents. In other studies, docking simulations have been employed to investigate the binding of furan derivatives to the active sites of enzymes such as the SARS-CoV-2 main protease, aiding in the discovery of novel viral inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Furan Derivatives

Furan Derivative ClassBiological TargetKey Findings from DockingReference
Furan-2-carboxamide derivativeTubulinBinding affinity to the Taxol binding pocket
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativesSARS-CoV-2 Main ProteaseIdentification of novel non-peptidomimetic inhibitors nih.gov
Furan-derived chalcones and pyrazolinesGlucosamine-6-phosphate synthasePrediction of binding affinity and mode, guiding the development of antimicrobial agents. science24.com

Future Directions and Emerging Research Areas

Sustainable Synthesis Approaches for Furan-2-carbimidates from Renewable Feedstocks

The chemical industry's shift towards sustainability necessitates the development of green synthetic routes from renewable resources. acs.orgresearchgate.net Lignocellulosic biomass, a globally available and abundant feedstock, is a prime source for producing furan-based platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgresearchgate.netmdpi.com These molecules are considered key intermediates for the synthesis of a wide array of furan (B31954) derivatives. researchgate.netnih.gov

Future research will likely focus on developing catalytic pathways to convert biomass-derived furans into furan-2-carbonitriles, the direct precursors to furan-2-carbimidates. This involves exploring efficient and selective oxidation and ammoxidation reactions. A significant challenge lies in designing catalysts that can perform these transformations under mild conditions while tolerating the functional groups present in biomass-derived streams. catalysis-summit.com The overarching goal is to create an integrated biorefinery process where raw biomass is converted into valuable furan-2-carbimidates, minimizing waste and reliance on fossil fuels. frontiersin.orgmdpi.com

Table 1: Potential Renewable Feedstocks for Furan-2-carbimidate Synthesis

Feedstock Class Key Platform Chemical Potential Conversion to
Lignocellulosic Biomass Furfural Furan-2-carbonitrile
Carbohydrates (C5 Sugars) Furfural Furan-2-carbonitrile

This table illustrates potential pathways from renewable resources to precursors for furan-2-carbimidates, based on established biomass conversion routes.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties of the furan ring, combined with the reactivity of the carbimidate group, offer fertile ground for discovering novel chemical transformations. ijabbr.com While classical reactions of furans, such as electrophilic substitution and Diels-Alder cycloadditions, are well-documented, their application to furan-2-carbimidates is not extensively studied. rsc.orgpharmaguideline.com

Emerging research is expected to explore unconventional activation methods, such as photoredox catalysis and electrochemistry, to unlock new reactivity patterns. These methods could enable previously inaccessible transformations, leading to the synthesis of complex molecular architectures from simple furan-2-carbimidate precursors. mdpi.com For instance, the carbimidate functional group could be used as a directing group or a linchpin in cascade reactions, allowing for the rapid construction of polysubstituted furans or fused heterocyclic systems. researchgate.netorganic-chemistry.org The investigation of pericyclic reactions and transition-metal-catalyzed cross-coupling reactions involving the furan-2-carbimidate core will also be a key area of focus. hud.ac.ukresearchgate.net

Advanced Catalytic Applications of Furan-2-carbimidates in Organic Reactions

Furan derivatives can serve as ligands in coordination chemistry, and the nitrogen and oxygen atoms in the furan-2-carbimidate moiety make it an attractive candidate for the design of novel ligands for transition metal catalysis. The electronic properties of the furan ring and the steric environment around the metal center can be fine-tuned by modifying substituents on the furan core, potentially leading to catalysts with enhanced activity and selectivity. catalysis-summit.com

Future work will likely involve the synthesis of chiral furan-2-carbimidate-based ligands for asymmetric catalysis, a cornerstone of modern organic synthesis. These new catalytic systems could find applications in a wide range of organic reactions, including hydrogenations, cross-couplings, and C-H functionalization reactions. mdpi.com Furthermore, immobilizing these furan-based catalysts on solid supports could facilitate their recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Design of Next-Generation Bioactive Furan-2-carbimidate Scaffolds with Enhanced Efficacy and Selectivity

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. researchgate.netwisdomlib.orgbiojournals.usorientjchem.org The furan-2-carbimidate moiety offers a unique combination of hydrogen bonding capabilities and structural rigidity that can be exploited for designing new therapeutic agents.

The design of next-generation bioactive scaffolds will involve a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological screening. nih.govnih.gov Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the furan-2-carbimidate scaffold influence biological activity and selectivity. orientjchem.org For example, a diversity-oriented synthesis approach could be employed to create libraries of furan-2-carboxamides (related to carbimidates) to screen for antibiofilm activity against pathogens like Pseudomonas aeruginosa. nih.gov The goal is to develop novel drug candidates with improved efficacy, reduced side effects, and the ability to overcome drug resistance. ijabbr.com

Table 2: Potential Biological Targets for Furan-2-carbimidate Scaffolds

Therapeutic Area Potential Target Rationale
Infectious Diseases Bacterial Enzymes (e.g., LasR) Furan-based structures have shown antibacterial and antibiofilm activity. nih.gov
Oncology Kinases, DNA The furan scaffold is present in various anticancer agents. researchgate.net
Inflammation COX Enzymes Furan derivatives have demonstrated anti-inflammatory properties. wisdomlib.orgorientjchem.org

This table outlines potential therapeutic applications for novel furan-2-carbimidate derivatives based on the known bioactivities of related furan compounds.

Integration of Furan-2-carbimidate Chemistry into Automated Synthesis and High-Throughput Screening Platforms

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. bmglabtech.com These platforms enable the rapid synthesis and evaluation of large compound libraries, significantly accelerating the pace of research. nih.gov

Future efforts in furan-2-carbimidate chemistry will likely focus on developing robust and versatile synthetic methods that are amenable to automation. This includes the development of flow chemistry processes for the safe and efficient synthesis of furan-2-carbimidate building blocks. Once synthesized, these compounds can be incorporated into HTS campaigns to identify new drug leads, catalysts, or functional materials. mdpi.com The data generated from these large-scale screenings, when combined with machine learning algorithms, can provide valuable insights into structure-property relationships and guide the design of future generations of furan-2-carbimidate-based molecules. mdpi.com

Q & A

Q. How should researchers structure a grant proposal to investigate novel applications of this compound?

  • Methodological Answer : Frame the proposal around unresolved questions (e.g., "Mechanistic basis of this compound’s selectivity in catalysis"). Include preliminary data on yield optimization or bioactivity. Justify methodology with citations from analogous studies. Outline milestones (e.g., computational modeling → synthesis → in vitro testing) and risk mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.